Home > Products > Screening Compounds P113504 > N'-Nitrosonornicotine
N'-Nitrosonornicotine - 80508-23-2

N'-Nitrosonornicotine

Catalog Number: EVT-318512
CAS Number: 80508-23-2
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine, a group of carcinogens formed from nicotine and related tobacco alkaloids. [] It is primarily found in unburned tobacco and cigarette smoke. [, ] NNN is classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer. [, ]

NNN plays a significant role in scientific research, particularly in the study of tobacco carcinogenesis. It serves as a model compound for investigating the mechanisms of cancer development associated with tobacco use. [, , , , ] Research involving NNN focuses on understanding its metabolic activation, DNA adduct formation, and carcinogenic effects in various animal models and human tissues. [, , , , , , ]

Future Directions
  • Elucidating the role of NNN in human cancers: Further research is needed to definitively establish the role of NNN in specific human cancers, particularly esophageal cancer. [] This includes investigating the relationship between NNN exposure, metabolic activation, and cancer development in different populations.
  • Developing more sensitive and specific biomarkers: Continued research is necessary to develop more sensitive and specific biomarkers for assessing NNN exposure, uptake, and metabolic activation in humans. [] This includes investigating new NNN metabolites and DNA adducts as potential biomarkers.
  • Targeting NNN metabolic pathways for cancer prevention: Further exploration of strategies to inhibit the metabolic activation of NNN and enhance its detoxification pathways is crucial for developing effective chemoprevention strategies. [, ]
  • Investigating the implications of endogenous NNN formation: The recent discovery of endogenous NNN formation in users of oral nicotine replacement therapy and e-cigarette users warrants further investigation. [, ] This includes elucidating the mechanisms of endogenous formation, assessing the associated cancer risks, and developing preventive measures.
Synthesis Analysis

Methods and Technical Details

The synthesis of N'-Nitrosonornicotine can be achieved through several methods, with one common approach involving the nitrosation of nornicotine. This process typically requires the presence of sodium nitrite in acidic conditions, which facilitates the formation of the nitrosamine.

A notable method reported involves the use of high-performance liquid chromatography coupled with mass spectrometry for detection and quantification of N'-Nitrosonornicotine in biological samples. This analytical technique allows for precise measurement of this compound in urine and other biological matrices, enhancing our understanding of its metabolic pathways and potential carcinogenic effects .

Molecular Structure Analysis

Structure and Data

N'-Nitrosonornicotine has a molecular formula of C10_{10}H12_{12}N2_{2}O2_{2}, with a molecular weight of approximately 192.22 g/mol. The structure features a nitroso group (-N=O) attached to the nitrogen atom of nornicotine, which is itself a pyridine derivative.

The structural representation can be summarized as follows:

  • Molecular Formula: C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight: 192.22 g/mol
  • Structural Features: Contains a pyridine ring and a nitroso group.
Chemical Reactions Analysis

Reactions and Technical Details

N'-Nitrosonornicotine undergoes various chemical reactions that contribute to its biological activity. One significant reaction is its metabolic activation via cytochrome P450 enzymes, which convert it into highly reactive intermediates capable of forming DNA adducts. This process involves hydroxylation followed by further oxidation to produce electrophilic species that can interact with nucleophilic sites on DNA .

The general reaction pathway can be summarized as follows:

  1. Nitrosation: Nornicotine + Sodium Nitrite → N'-Nitrosonornicotine
  2. Metabolic Activation: N'-Nitrosonornicotine → Reactive intermediates (via cytochrome P450)
Mechanism of Action

Process and Data

The mechanism by which N'-Nitrosonornicotine exerts its carcinogenic effects involves several steps:

  1. Formation of Reactive Species: After metabolic activation by cytochrome P450 enzymes, N'-Nitrosonornicotine is converted into reactive intermediates.
  2. DNA Alkylation: These intermediates can alkylate DNA, leading to mutations.
  3. Carcinogenesis: Accumulation of DNA damage from these mutations can initiate tumorigenesis.

Studies have shown that the formation of DNA adducts from N'-Nitrosonornicotine correlates with increased cancer risk among tobacco users .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N'-Nitrosonornicotine exhibits several notable physical and chemical properties:

  • Appearance: Typically a pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol and acetone but less soluble in water.
  • Stability: Relatively stable under normal conditions but can decompose under extreme pH or temperature variations.

These properties are crucial for understanding its behavior in biological systems and its potential health risks associated with tobacco consumption .

Applications

Scientific Uses

N'-Nitrosonornicotine is primarily used in scientific research to study its carcinogenic properties and metabolic pathways. It serves as a model compound for investigating the mechanisms of action of tobacco-specific nitrosamines in cancer development. Additionally, it plays a role in developing analytical methods for detecting nitrosamines in tobacco products, which is essential for regulatory purposes.

Research continues to focus on understanding the full extent of its biological effects and potential interventions to mitigate its carcinogenic risks associated with tobacco use .

Introduction to N′-Nitrosonornicotine (NNN)

Chemical Identity and Structural Characteristics

N′-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) with the molecular formula C₉H₁₁N₃O and a molar mass of 177.207 g/mol [1] [7]. Structurally, NNN features a pyrrolidine ring linked to a pyridine ring, with a nitroso (–N=O) group attached to the pyrrolidine nitrogen [1] [7]. This configuration allows NNN to exist as enantiomers due to the chiral center at the 2'-position of the pyrrolidine ring [1]. The compound typically presents as white crystalline flakes or a yellow oily liquid that solidifies at low temperatures [4] [7]. It is sparingly soluble in water but soluble in organic solvents and exhibits a melting point of 47°C (117°F) [1] [4]. The stability of NNN is influenced by environmental factors such as pH, temperature, and light exposure, which can facilitate its formation during tobacco curing or degradation in analytical settings [1] [4].

Table 1: Fundamental Chemical Properties of N′-Nitrosonornicotine

PropertyValue
Molecular FormulaC₉H₁₁N₃O
Molar Mass177.207 g/mol
Melting Point47°C (117°F)
Boiling Point154°C (309°F) at 0.2 mmHg
Water SolubilityInsoluble
Primary Molecular FeaturesPyrrolidine-pyridine backbone; Nitroso group

Historical Context of Discovery and Classification as a Carcinogen

NNN was first identified in the 1960s during investigations into tobacco composition, where researchers discovered its formation via nitrosation of nornicotine—a demethylated metabolite of nicotine—during tobacco processing [1] [2]. By the 1970s, studies confirmed its presence in smokeless tobacco, cigarettes, and cigar smoke, with levels ranging from 0.1 to 6.6 parts per million (ppm) [1] [5]. The International Agency for Research on Cancer (IARC) classified NNN as a Group 1 carcinogen (carcinogenic to humans) in 2007, based on "sufficient evidence" of carcinogenicity in animal models and mechanistic data supporting DNA damage in humans [1] [6]. This classification was reinforced by the National Toxicology Program, which listed NNN in its 12th Report on Carcinogens [6]. Key evidence included studies showing NNN-induced tumors in the esophagus, nasal cavity, and liver of rats, mirroring cancer patterns observed in tobacco users [1] [2]. The recognition of endogenous NNN formation—such as in users of nicotine patches via stomach nitrosation—further solidified its status as a pervasive carcinogen [3].

Significance in Tobacco-Related Cancer Etiology

Mechanisms of Carcinogenesis

NNN exerts carcinogenicity through two synergistic pathways: DNA adduct formation and receptor-mediated tumor promotion. Metabolic activation by cytochrome P450 enzymes (e.g., CYP2A6) hydroxylates NNN at the 2' or 5' position of its pyrrolidine ring, leading to reactive intermediates that form covalent bonds with DNA bases [1] [2]. These adducts, such as 2'-hydroxy-NNN-deoxyguanosine, induce mutations in oncogenes (e.g., KRAS) and tumor suppressors (e.g., TP53) [2]. Concurrently, NNN binds to nicotinic acetylcholine receptors (nAChRs) and β-adrenergic receptors, activating signaling cascades (e.g., MAPK, PI3K) that enhance cell proliferation, angiogenesis, and survival—key processes in tumor progression [2] [8]. The dual action of NNN (genotoxicity and receptor binding) creates a microenvironment conducive to malignancies in tobacco-exposed tissues [2].

Epidemiological and Exposure Evidence

NNN is a major contributor to elevated cancer risks in smokeless tobacco, cigarette, and cigar users. It is detected in saliva of betel quid chewers, e-cigarette users, and smokeless tobacco consumers [1] [3]. Epidemiological studies demonstrate a dose-response relationship between NNN exposure and cancer risk:

  • A nested case-control study within the Shanghai Cohort found smokers in the highest quartile of urinary NNN had a 128-fold increased risk of esophageal cancer compared to the lowest quartile [8].
  • Glucuronidation of NNN (a detoxification pathway) reduced esophageal cancer risk by 80% in the 4th quartile, underscoring the role of metabolic susceptibility [8].
  • The FDA estimates that limiting NNN in smokeless tobacco to 1.0 μg/g would prevent 12,700 oral cancer cases over 20 years [5].

Table 2: Occurrence of N′-Nitrosonornicotine in Tobacco Products

Tobacco ProductNNN Concentration RangePrimary Exposure Route
Smokeless Tobacco (e.g., snuff)0.5–6.6 μg/g (dry weight)Oral mucosa absorption
Cigarette Smoke0.1–0.4 μg/cigaretteInhalation
Cigar Smoke0.3–5.2 μg/cigarInhalation/saliva
E-Cigarette SalivaTrace–0.07 ng/mLOral absorption

Regulatory and Public Health Impact

NNN is a driver for tobacco product regulation. The FDA's 2017 proposed standard mandates NNN levels in smokeless tobacco not exceed 1.0 μg/g (dry weight), citing its role as a "major contributor" to cancer disparities among users [5]. This aligns with global efforts to reduce TSNA levels via tobacco curing modifications (e.g., air-curing instead of fire-curing) [5]. NNN's classification as a Group 1 carcinogen by IARC has also informed policy, including inclusion in the U.S. Environmental Protection Agency's Consolidated List of Lists for toxic chemical reporting [4] [6]. Public health frameworks prioritize NNN reduction due to its unequivocal role in malignancies of the oral cavity, esophagus, and pancreas [2] [5] [8].

Properties

CAS Number

80508-23-2

Product Name

N'-Nitrosonornicotine

IUPAC Name

3-(1-nitrosopyrrolidin-2-yl)pyridine

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2

InChI Key

XKABJYQDMJTNGQ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2

Synonyms

N'-nitrosonornicotine
N'-nitrosonornicotine, (+-)-isomer
N'-nitrosonornicotine, (S)-isomer
N-nitrosonor-nicotine
N-nitrosonornicotine
nitrosonornicotine

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.